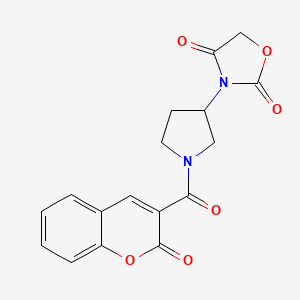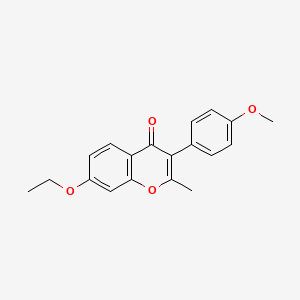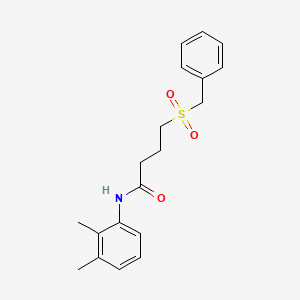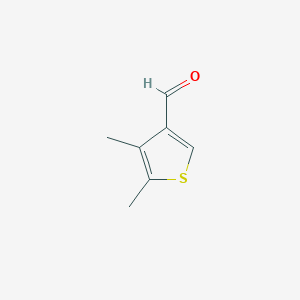![molecular formula C14H13N3O B2856469 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile CAS No. 1164560-54-6](/img/structure/B2856469.png)
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile has a variety of applications in scientific research. It has been used in the synthesis of a number of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of peptides and proteins, and it has been used to study the structure and function of enzymes and other biological molecules.
Mécanisme D'action
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is an electrophilic reagent, meaning that it reacts with nucleophilic groups such as amines, alcohols, and carboxylic acids. This property makes it useful for the synthesis of a variety of organic compounds. In addition, this compound has been used in the synthesis of peptides and proteins, where it can react with the carboxyl group of an amino acid to form a peptide bond.
Biochemical and Physiological Effects
This compound has been used in a number of biochemical and physiological studies. It has been used to study the structure and function of enzymes and other biological molecules, as well as to study the effects of drugs and other compounds on cells and tissues. In addition, this compound has been used in the synthesis of peptides and proteins, which can be used to study the structure and function of proteins and other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is a useful reagent for a variety of laboratory experiments. It is relatively stable and can be stored for extended periods of time. In addition, it is relatively inexpensive and easy to obtain. However, it is also a potentially hazardous compound and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile in scientific research. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used in the synthesis of polymers and other materials. Furthermore, it could be used to study the structure and function of enzymes and other biological molecules, as well as to study the effects of drugs and other compounds on cells and tissues. Finally, it could be used to study the structure and function of proteins and other biological molecules.
Méthodes De Synthèse
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is typically synthesized via a two-step process. The first step involves the reaction of 2-methoxy-3-toluidinopropenal with malononitrile in the presence of a base such as potassium carbonate. This reaction produces the intermediate this compound. The second step involves the reaction of the intermediate with a reducing agent such as sodium borohydride, which produces the final product.
Propriétés
IUPAC Name |
2-[(E)-1-methoxy-3-(4-methylanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-13(6-4-11)17-8-7-14(18-2)12(9-15)10-16/h3-8,17H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYSBEPTKWCVOQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)
![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)

![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)



![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)


